Benzonitrile, 4-(1H-imidazo[4,5-b]pyridin-2-yl)-
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Overview
Description
Benzonitrile, 4-(1H-imidazo[4,5-b]pyridin-2-yl)- is a heterocyclic compound that features a benzonitrile group attached to an imidazo[4,5-b]pyridine moiety. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the Michael addition of 1-methyl-1H-imidazol-4-amine to fumaric or maleic acid derivatives, followed by intramolecular cyclization to form the imidazo[4,5-b]pyridine core . The benzonitrile group can then be introduced through various substitution reactions.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of phase transfer catalysis and solid-liquid reaction conditions can facilitate the efficient synthesis of this compound .
Chemical Reactions Analysis
Types of Reactions
Benzonitrile, 4-(1H-imidazo[4,5-b]pyridin-2-yl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms in the imidazo[4,5-b]pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenated derivatives for substitution reactions .
Major Products Formed
The major products formed from these reactions include various substituted imidazo[4,5-b]pyridines, primary amines, and oxides, depending on the reaction conditions and reagents used .
Scientific Research Applications
Benzonitrile, 4-(1H-imidazo[4,5-b]pyridin-2-yl)- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of benzonitrile, 4-(1H-imidazo[4,5-b]pyridin-2-yl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it has been shown to inhibit certain kinases involved in cell signaling pathways, which can result in antiproliferative effects on cancer cells .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other imidazo[4,5-b]pyridine derivatives such as:
Rimegepant: Used for the treatment of migraines.
Telcagepant: An investigational drug for migraines.
Ralimetinib: An investigational agent for cancer and Proteus syndrome.
Miransertib: An investigational drug for Proteus syndrome.
Uniqueness
Benzonitrile, 4-(1H-imidazo[4,5-b]pyridin-2-yl)- is unique due to its specific structural features and the presence of the benzonitrile group, which can impart distinct biological activities and chemical reactivity compared to other imidazo[4,5-b]pyridine derivatives .
Properties
CAS No. |
89454-67-1 |
---|---|
Molecular Formula |
C13H8N4 |
Molecular Weight |
220.23 g/mol |
IUPAC Name |
4-(1H-imidazo[4,5-b]pyridin-2-yl)benzonitrile |
InChI |
InChI=1S/C13H8N4/c14-8-9-3-5-10(6-4-9)12-16-11-2-1-7-15-13(11)17-12/h1-7H,(H,15,16,17) |
InChI Key |
SBEHOQVAOUNCSL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(N=C1)N=C(N2)C3=CC=C(C=C3)C#N |
Origin of Product |
United States |
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